molecular formula C16H24N2O2 B8007192 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B8007192
M. Wt: 276.37 g/mol
InChI Key: LKKYXYUAFOMDPG-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like rhenium(VII)-oxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific substitution pattern and the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-19-15-4-2-3-14(11-15)12-18-9-10-20-16(13-18)5-7-17-8-6-16/h2-4,11,17H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYXYUAFOMDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC3(C2)CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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